Benzyl 6-oxohexanoate

Description

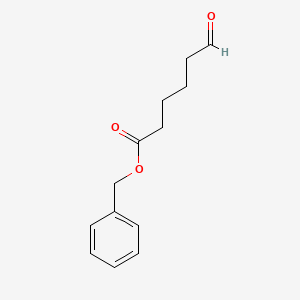

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 6-oxohexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-10-6-2-5-9-13(15)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,10H,2,5-6,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYUXRXQGVONHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for Benzyl 6 Oxohexanoate

Classical and Modern Chemical Synthesis Routes

The preparation of benzyl (B1604629) 6-oxohexanoate (B1234620) and its analogs relies on a combination of established and contemporary synthetic organic chemistry techniques. These routes are designed to be efficient, high-yielding, and adaptable for the synthesis of a variety of related compounds.

Esterification Strategies for Benzyl Esters of Keto Acids

The direct esterification of a keto acid with benzyl alcohol is a primary method for synthesizing benzyl esters. One common approach is the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This reaction is typically performed in an organic solvent like dichloromethane (B109758) (DCM) under mild conditions. Another method involves the reaction of the corresponding acid chloride, 4-(benzyloxy)-4-ketobutanoyl chloride, with an organocadmium reagent. researchgate.net This two-step process first converts the monoester of a dicarboxylic acid (like succinic acid) to its acid chloride using thionyl chloride, followed by reaction with diethylcadmium (B3343991) to yield the target keto-ester. researchgate.net

| Esterification Method | Reagents | Typical Conditions | Key Features |

| Steglich Esterification | 6-Oxohexanoic acid, Benzyl alcohol, DCC, DMAP | Dichloromethane (DCM), mild conditions | Utilizes a coupling agent for direct esterification. |

| Acid Chloride Route | 4-(Benzyloxy)-4-ketobutanoyl chloride, Diethylcadmium | Diethyl ether, reflux | Involves conversion to an acid chloride intermediate. researchgate.net |

| Basic Conditions | 6-Hydroxyhexanoic acid, Benzyl bromide | Basic environment | Suitable for forming benzyl esters from the corresponding alcohol. |

Approaches to Constructing the Keto-Hexanoate Carbon Skeleton

Constructing the carbon backbone of the keto-hexanoate is a critical aspect of its synthesis. A general principle in organic synthesis is to first build the carbon skeleton and then modify the functional groups to achieve the target molecule. pharmacy180.comlibretexts.org Carbonyl groups are particularly useful in this regard as they can act as both electrophilic and nucleophilic centers for carbon-carbon bond formation. pharmacy180.com

One strategy involves the catalytic oxidation of cyclic ketones. google.com For instance, 2-methylcyclohexanone (B44802) can be oxidized to 6-oxoheptanoic acid using an oxygen-containing gas and an alkali metal fluoride (B91410) catalyst like potassium fluoride at elevated temperatures. google.com This method provides a route to keto-acids that can then be esterified. Another approach is the Friedel-Crafts acylation of aromatic compounds with acid chlorides, catalyzed by zinc oxide, to form aryl ketones. wordpress.com

Multi-Component Reactions (MCRs) and Their Application in Oxo-Hexanoate Synthesis

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like oxo-hexanoates in a single step. A notable example is the four-component synthesis of oxotriphenylhexanoates (OTHOs) using N-heterocyclic carbene (NHC) catalysis. researchgate.netresearchgate.net In this reaction, dialkyl imidazolium-based ionic liquids serve as precursors for the NHC catalyst. researchgate.netresearchgate.net This method has been shown to be highly stereoselective, producing the anti-diastereomer with high diastereomeric ratios. researchgate.net The OTHO backbone, synthesized through this MCR, is a versatile platform for creating functionalized molecules, including hydrogelators. researchgate.netjyu.finih.gov The synthesis of α-acyloxy ketones can also be achieved via a multicomponent approach, which has been adapted for continuous flow systems, highlighting the scalability of MCRs. frontiersin.org

Stereoselective Synthesis of Chiral Analogues and Intermediates

The synthesis of chiral analogues of benzyl 6-oxohexanoate is crucial for applications in pharmaceuticals and bioactive materials. A key intermediate, (S)-tert-butyl 6-benzyloxy-5-hydroxy-3-oxohexanoate, can be synthesized from the readily available starting material R-epichlorohydrin. researchgate.net Chemoenzymatic methods are also employed, such as the highly regio- and enantioselective reduction of tert-butyl 6-chloro-3,5-dioxohexanoate using alcohol dehydrogenase from Lactobacillus brevis or baker's yeast to yield chiral hydroxy-keto esters. researchgate.net

The stereoselective synthesis of methyl 5S-(benzoyloxy)-6-oxohexanoate, a key intermediate for leukotrienes, has been achieved from D-arabinose. acs.org Furthermore, Meyers' lactamization, using 6-oxohexanoic acid and a chiral amino alcohol in the presence of an activating agent, allows for the diastereoselective synthesis of β-substituted oxazoloazepinones. researchgate.net

| Chiral Intermediate/Analogue | Synthetic Approach | Key Reagents/Catalysts | Significance |

| (S)-tert-butyl 6-benzyloxy-5-hydroxy-3-oxohexanoate | From R-epichlorohydrin | BF3·Et2O | Provides access to a key chiral building block. researchgate.net |

| tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | Chemoenzymatic reduction | Alcohol dehydrogenase from Lactobacillus brevis | Enables highly selective single-site reduction. researchgate.net |

| Methyl 5S-(benzoyloxy)-6-oxohexanoate | From D-arabinose | - | Important synthon for leukotrienes. acs.org |

| β-substituted oxazoloazepinones | Meyers' lactamization | Chiral amino alcohol, FEP | Diastereoselective synthesis of complex heterocyclic structures. researchgate.net |

Catalytic Synthesis Approaches

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, facilitating efficient and selective bond formations. Both homogeneous and heterogeneous catalysts are employed to this end.

Homogeneous and Heterogeneous Catalysis in C-C and C-O Bond Formation

The distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. Homogeneous catalysts exist in the same phase as the reactants, offering high selectivity and easier mechanistic studies. ethz.ch In contrast, heterogeneous catalysts are in a different phase, which simplifies catalyst recovery and reuse, aligning with the principles of green chemistry. wordpress.comacs.org

In the context of C-C bond formation, the Heck reaction, which is typically a homogeneous palladium-catalyzed process, has been adapted to use heterogeneous palladium on carbon catalysts for the synthesis of cinnamic acids. wordpress.com For C-O bond formation, as in esterification, both types of catalysis are relevant. For example, copper(II) complexes have been studied as homogeneous catalysts for the oxidation of benzyl alcohol, a key step in some synthetic routes. mdpi.com These complexes can also be immobilized on solid supports like silica-coated magnetic nanoparticles to create heterogeneous catalysts that are easily recyclable. mdpi.com

The choice between homogeneous and heterogeneous catalysts often involves a trade-off between activity, selectivity, and practicality. While homogeneous catalysts may offer higher turnover frequencies and better-defined active sites, heterogeneous systems provide significant advantages in terms of product purification and catalyst longevity. ethz.chacs.org

Biocatalytic and Enzymatic Transformations for Oxo-Hexanoates

The synthesis of oxo-hexanoates and their chiral hydroxy derivatives through biocatalysis offers a powerful alternative to traditional chemical methods, providing high selectivity under mild conditions. researchgate.net Enzymes, particularly lipases, esterases, and alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), are central to these transformations, often employed as whole-cell biocatalysts to simplify processes and integrate cofactor regeneration. researchgate.netnih.govnih.gov

Whole-cell biocatalysis leverages the cell's metabolic machinery for cofactor regeneration, eliminates the need for costly enzyme purification, and often enhances enzyme stability. nih.gov For instance, engineered E. coli cells have been developed to produce functionalized fatty acid methyl esters. One such system, co-expressing an engineered P450 BM3 variant and a cpADH5 alcohol dehydrogenase, was used for the biosynthesis of methyl 3-hydroxyhexanoate (B1247844) and methyl 3-oxohexanoate (B1246410). nih.gov The engineered P450 variant showed a 23-fold higher initial oxidation rate towards methyl hexanoate (B1226103) compared to the wild-type enzyme, leading to a 1.5-fold increase in product formation. nih.gov

The reduction of β-keto esters is a well-studied application of biocatalysis. Alcohol dehydrogenases are particularly effective for the regio- and enantioselective reduction of diketones. For example, the ADH from Lactobacillus brevis can reduce tert-butyl 6-chloro-3,5-dioxohexanoate to the corresponding (5S)-5-hydroxy-3-oxo product with high enantiomeric excess. researchgate.net Similarly, the asymmetric reduction of ethyl 3-oxohexanoate has been successfully carried out using Baker's yeast (Saccharomyces cerevisiae), a readily available and cost-effective biocatalyst. fortunejournals.com

Lipases are widely used for esterification and transesterification reactions to produce flavor and fragrance esters. nih.gov A lipase (B570770) from a metagenomic study, expressed in E. coli, was used as a whole-cell biocatalyst for the efficient synthesis of short-chain esters in organic media. This system demonstrated excellent tolerance to alcohol and fatty acid denaturation and could be recycled up to five times, highlighting its potential for industrial applications. nih.gov

The table below summarizes key findings in the biocatalytic transformation of various oxo-hexanoate precursors.

| Enzyme/Biocatalyst | Substrate | Product | Key Findings & Conditions |

| Engineered P450 BM3 & cpADH5 in E. coli | Methyl Hexanoate | Methyl 3-oxohexanoate & Methyl 3-hydroxyhexanoate | Whole-cell catalysis with co-solvent addition achieved 2.06 mM total product. nih.gov |

| Alcohol Dehydrogenase from Lactobacillus kefir (mutant) | tert-Butyl 6-chloro-3,5-dioxohexanoate | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | Achieved 94% yield and 99.5% e.e. with whole-cell catalysis. researchgate.net |

| Baker's Yeast (Saccharomyces cerevisiae) | Ethyl 3-oxo hexanoate | Ethyl 3-hydroxyhexanoate | Yields of 75-85% and enantiomeric excess of 88-94% were achieved in glycerol:water mixtures. fortunejournals.com |

| Lipase (LipIAF5-2) in E. coli | Glyceryl triacetate & Isoamyl alcohol | Isoamyl acetate (B1210297) | Near 100% yield after 24 hours in a fluidized bed reactor; biocatalyst reusable for five cycles. nih.gov |

Green Chemistry Principles in this compound Synthesis

The synthesis of esters, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rsc.org Key areas of focus include the use of safer solvents, maximization of atom economy, and minimization of waste. labmanager.comeurekalert.org

Esterification is a fundamental reaction for converting bio-based molecules. rsc.org Traditional methods like Fischer esterification, which involves reacting a carboxylic acid and an alcohol with an acid catalyst, are being re-evaluated and optimized. nrochemistry.com While effective, this reaction is reversible and can have slow rates, necessitating strategies to drive the reaction to completion. nrochemistry.com Modern approaches focus on developing more sustainable catalysts and reaction conditions. For example, novel bimetallic oxide cluster catalysts (RhRu) have been developed that use molecular oxygen as the sole oxidant, producing water as the only byproduct, which is highly favorable from a green chemistry perspective. labmanager.comeurekalert.org

Solvent-Free and Aqueous Media Reactions

A primary goal of green chemistry is to eliminate or replace hazardous organic solvents. jove.com Solvent-free synthesis, where the reaction medium consists of the reactants themselves, is a highly effective strategy for producing esters. nih.gov This approach is particularly valuable in the food and pharmaceutical industries to avoid residual toxic solvents. nih.gov

Several studies have demonstrated the successful solvent-free synthesis of various esters:

Flavor Esters: Immobilized lipases have been used for the transesterification of flavor esters like methyl butyrate (B1204436) and octyl acetate under solvent-free conditions, achieving high molar conversions (70-92%). nih.gov

Wax Esters: Long-chain wax esters have been synthesized with over 95% yield by reacting long-chain fatty acids and alcohols using a solid SO3H-carbon catalyst at 90 °C without any solvent. ajgreenchem.com Another method employed a recyclable acidic deep eutectic solvent (DES) made from choline (B1196258) chloride and p-toluenesulfonic acid, achieving 99.1% conversion at 70 °C. csic.es

Mechanochemical Synthesis: High-speed ball-milling has been utilized for the solvent-free esterification of carboxylic acids and alcohols at room temperature, with reactions completing in as little as 20 minutes. nih.gov

Reactions in aqueous media, or in greener solvents like glycerol, also represent a significant advancement. Water is an ideal solvent from an environmental standpoint, but the low solubility of many organic compounds can be a limitation. fortunejournals.com To overcome this, glycerol-water mixtures have been used effectively. In the baker's yeast-catalyzed reduction of ethyl 3-oxohexanoate, a glycerol-water mixture improved product extraction yields by approximately 35% compared to using either solvent alone, while maintaining high enantioselectivity. fortunejournals.com The use of molecular sieves or other water absorbents is another common strategy to drive equilibrium and improve conversion rates in esterification reactions, especially those conducted in organic media with controlled water activity. nih.gov

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. labmanager.comjst.go.jp Esterification reactions like the Fischer esterification are generally considered atom-economical as their main byproduct is water. nrochemistry.com However, other methods using acid chlorides or anhydrides have poorer atom economy. nrochemistry.com Cross-Dehydrogenative Coupling (CDC) reactions are being developed as sustainable strategies due to their high atom economy, directly forming C-O bonds with minimal waste. labmanager.comeurekalert.org

Waste minimization encompasses several strategies beyond atom economy, including catalyst recycling, reducing the use of auxiliary substances, and proper disposal of unavoidable waste. numberanalytics.comasta.edu.au

Catalyst Selection and Recycling: The use of heterogeneous catalysts or recyclable homogeneous catalysts is crucial. Solid acid catalysts, such as SO3H-carbon, and deep eutectic solvents have been shown to be effective and reusable for multiple reaction cycles in ester synthesis. ajgreenchem.comcsic.es

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reactant ratios can significantly reduce the formation of byproducts and minimize waste. numberanalytics.com

Waste Management: For unavoidable waste streams, proper management is essential. Best practices for laboratory-scale ester preparations involve segregating organic and aqueous waste layers for collection by licensed disposal contractors, rather than disposal down the sink or via evaporation. asta.edu.au

The table below outlines different green approaches to ester synthesis.

| Green Strategy | Method/Catalyst | Substrates | Key Advantage |

| Solvent-Free | Immobilized Lipase | Methyl acetate, octyl alcohol | Avoids toxic solvents, simplifies product recovery. nih.gov |

| Solvent-Free | SO3H-Carbon Catalyst | Long-chain fatty acids & alcohols | High conversion (>95%), moderate temperature (90 °C). ajgreenchem.com |

| Aqueous Media | Baker's Yeast | Ethyl 3-oxo hexanoate | Use of non-toxic glycerol:water solvent system, improved product extraction. fortunejournals.com |

| Atom Economy | RhRu Bimetallic Oxide Cluster | Arenes, Carboxylic acids | CDC reaction using O₂ as oxidant, water is the only byproduct. labmanager.comeurekalert.org |

| Waste Minimization | Recyclable DES Catalyst | Oleic acid, Cetyl alcohol | Catalyst can be reused five times with consistent activity. csic.es |

Flow Chemistry and Continuous Processing Methods for Oxo-Hexanoate Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch processing for the production of chemicals, including esters and their derivatives. This technology can lead to improved safety, higher efficiency, better product consistency, and easier scalability. rsc.orgacs.org

The application of continuous flow systems has been successfully demonstrated for the bioreduction of β-keto esters. In one study, the bioreduction of ethyl 3-oxohexanoate was performed using immobilized Kluyveromyces marxianus cells in a packed-bed reactor under continuous flow. scielo.brresearchgate.net This setup allowed for high yields and enantiomeric excess. By optimizing parameters such as flow rate and residence time, the process could be fine-tuned for maximum conversion. For example, at a flow rate of 0.075 mL/min (residence time of 164 min), the system demonstrated stable and efficient production of the corresponding β-hydroxy ester. scielo.brresearchgate.net

Flow chemistry is not limited to biocatalysis. Visible-light photocatalytic reactions have also been adapted to flow systems. The synthesis of ethyl 2,2-difluoro-5-oxo-4-(pyridin-4-yl)hexanoate was compared in batch versus flow. The flow reaction not only proceeded faster but also resulted in a higher yield (91% in flow vs. 83% in batch). acs.org This improvement is often attributed to the superior light penetration and precise temperature and residence time control achievable in microreactors. acs.org

The transition from batch to continuous flow has also been shown to increase conversion in lipase-catalyzed ester synthesis. For the synthesis of esters from furfuryl alcohol, changing to a continuous flow reactor increased the conversion to 96.8% with a short residence time of 10.5 minutes, and the biocatalyst remained stable for over 30 hours. rsc.org

The following table compares batch and flow processing for relevant ester syntheses.

| Reaction Type | Substrate | System | Yield (Batch) | Yield (Flow) | Key Advantage of Flow |

| Photocatalysis | Allylic Alcohol & Ethyl 2,2-difluoro-2-(phenylsulfonyl)acetate | Ethyl 2,2-Difluoro-5-oxo-4-(pyridin-4-yl)hexanoate | 83% | 91% | Higher yield and efficiency. acs.org |

| Biocatalysis (Lipase) | Furfuryl alcohol & C8-C18 carboxylic acids | Ester Synthesis | 88.7-90.2% | 96.8% | Increased conversion and high throughput. rsc.org |

| Bioreduction (Yeast) | Ethyl 3-oxohexanoate | β-hydroxy ester | - | High Yield & e.e. | Continuous production with immobilized biocatalyst. scielo.brresearchgate.net |

Reactivity, Reaction Mechanisms, and Transformation Studies

Mechanistic Investigations of Carbonyl Reactivity (Ketone and Ester Functionalities)

The presence of both a ketone and an ester in benzyl (B1604629) 6-oxohexanoate (B1234620) allows for a variety of mechanistically distinct reactions. The ketone functionality is generally more susceptible to nucleophilic attack than the ester.

The protons on the carbon atoms adjacent to the ketone (the α-carbons) are acidic and can be removed by a suitable base to form an enolate. masterorganicchemistry.com Enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. organicchemistrydata.org The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base and reaction conditions. bham.ac.uk Strong, sterically hindered bases like lithium diisopropylamide (LDA) favor the formation of the kinetic enolate, while weaker bases and higher temperatures tend to yield the more stable thermodynamic enolate. masterorganicchemistry.combham.ac.uk

Once formed, the enolate of benzyl 6-oxohexanoate can undergo alkylation, acylation, and other α-functionalization reactions. organicchemistrydata.orgnih.gov For instance, tandem carbene and photoredox-catalyzed processes have been developed for the α-functionalization of ketones under mild conditions. nih.gov These methods offer a route to construct complex cyclic molecules. nih.gov

The ketone carbonyl group in this compound is an electrophilic center and is susceptible to nucleophilic attack. libretexts.orglibretexts.org A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and enolates, can add to the ketone. libretexts.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated to yield an alcohol. libretexts.org

Condensation reactions, such as the aldol (B89426) condensation, are also possible at the keto moiety. In a basic medium, the enolate of this compound can act as a nucleophile and attack the carbonyl group of another molecule (or another aldehyde or ketone), leading to the formation of a β-hydroxy ketone. byjus.com Furthermore, enzymatic reactions can facilitate highly selective cross-couplings. For example, thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes can catalyze the cross-benzoin condensation between ketones and other carbonyl compounds. researchgate.net

The Ugi reaction, a multi-component reaction, can also involve the keto group of molecules similar to this compound, leading to the formation of complex α-aminoacyl amide derivatives. nih.gov

The benzyl ester group of this compound can undergo transesterification in the presence of an alcohol and a suitable catalyst. This reaction proceeds via a tetrahedral intermediate, similar to esterification. organic-chemistry.orggoogle.com Various catalysts, including acids, bases, and organometallic complexes, can be employed to facilitate this transformation. organic-chemistry.orgresearchgate.net

Cleavage of the benzyl ester to the corresponding carboxylic acid can be achieved through several methods. researchgate.net Catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and hydrogen gas, is a common and mild method for debenzylation. organic-chemistry.org Lewis acids, such as tin(IV) chloride (SnCl₄), can also selectively cleave benzyl esters in the presence of other functional groups like benzyl ethers. researchgate.netdal.ca The reaction with SnCl₄ results in the formation of the carboxylic acid. dal.ca

Here is a table summarizing the conditions for benzyl ester cleavage:

| Reagent/Catalyst | Conditions | Product | Notes |

| Pd/C, H₂ | Methanol, Room Temperature | 6-Oxohexanoic acid and Toluene | Common and mild debenzylation method. |

| SnCl₄ | CH₂Cl₂ | 6-Oxohexanoic acid | Selective for benzyl esters over benzyl ethers. dal.ca |

| Nickel Boride | Methanol, Ambient Temperature | 6-Oxohexanoic acid | Chemoselective cleavage. organic-chemistry.org |

Oxidative and Reductive Transformations of this compound

The ketone and ester functionalities of this compound can be selectively reduced or oxidized to access a range of other functional groups.

The ketone in this compound can be selectively reduced to a secondary alcohol, yielding benzyl 6-hydroxyhexanoate (B1236181), without affecting the benzyl ester. This transformation is typically achieved using mild reducing agents.

Common reagents for the selective reduction of ketones in the presence of esters include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reagent for the reduction of aldehydes and ketones.

Ammonia (B1221849) borane (B79455) (AB): This reagent can chemoselectively reduce ketones to alcohols in the presence of esters, even in water. rsc.org

Catalytic Hydrogenation: Under specific conditions, catalytic hydrogenation can be selective for the ketone.

The following table details common reducing agents and their selectivity:

| Reducing Agent | Selectivity | Product |

| Sodium Borohydride (NaBH₄) | Reduces ketones and aldehydes | Benzyl 6-hydroxyhexanoate |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces both ketones and esters | Benzyl alcohol and 1,6-hexanediol |

| Ammonia Borane (AB) | Selectively reduces ketones in the presence of esters | Benzyl 6-hydroxyhexanoate rsc.org |

Oxidation of this compound can lead to different products depending on the reagents and reaction conditions. The Baeyer-Villiger oxidation, using a peroxy acid (e.g., m-CPBA), would likely lead to the insertion of an oxygen atom adjacent to the carbonyl group of the ketone, forming an ester.

Oxidative cleavage of the carbon-carbon bond adjacent to the ketone can also occur under certain conditions. For instance, the oxidation of α-substituted cyclohexanones can yield 6-oxohexanoic acid derivatives. researchgate.net Homogeneous catalyst systems like FeCl₃/DMSO have been shown to catalyze the oxidation of α-substituted cyclohexanones to the corresponding keto acids using oxygen as the oxidant. researchgate.net The oxidation of cyclohexanone (B45756) itself can lead to adipic acid and other dicarboxylic acids. ias.ac.ingoogle.com

Radical and Photochemical Reactions

The reactivity of this compound in radical and photochemical reactions is largely dictated by the benzyl and keto moieties. While specific studies on this compound are not extensively documented, its behavior can be inferred from established principles and research on analogous structures.

The presence of a benzylic C-H bond makes it susceptible to hydrogen abstraction by radical species, initiating a cascade of reactions. Similarly, the ketone functionality is a primary site for photochemical transformations. The benzyl group can also participate in radical addition reactions. polimi.it

Research into the oxidation of α-substituted cyclohexanones to 6-oxohexanoic acids, a related precursor, has shown that these reactions can proceed through a combination of ionic and radical pathways. researchgate.net In the context of this compound, radical-initiated oxidation would likely target the carbon alpha to the ketone.

Photocatalyzed processes offer a modern approach to forming complex cyclic ketones, often involving radical-radical coupling steps. nih.gov For instance, a tandem carbene and photoredox-catalyzed strategy has been developed for the synthesis of α,β-disubstituted cyclic ketones, highlighting a method for α-functionalization of ketones under mild conditions. nih.gov

The following table summarizes potential radical and photochemical reactions of this compound based on the reactivity of its functional groups.

| Reaction Type | Initiator | Probable Products |

| Radical Halogenation | Light, Halogen | Benzyl 7-halo-6-oxohexanoate |

| Norrish Type I Cleavage | UV Light | Benzyl radical, 5-oxohexanoyl radical |

| Norrish Type II Cleavage | UV Light | Benzyl 6-hydroxyhex-5-enoate, Propene |

| Photoreduction | UV Light, H-donor | Benzyl 6-hydroxyhexanoate |

Electrochemical Synthesis and Transformations

Electrochemical methods provide a powerful and often more sustainable alternative for the synthesis and transformation of organic molecules, operating without the need for conventional oxidizing or reducing agents. mdpi.com

The electrochemical behavior of this compound can be anticipated by examining its constituent functional groups. The ketone group is susceptible to electrochemical reduction, while the benzylic C-H bond is a target for electrochemical oxidation.

Studies on the electrochemical reduction of other keto esters, such as ethyl 3-oxo hexanoate (B1226103), have been conducted using stainless steel electrodes, demonstrating the feasibility of converting the keto group to a hydroxyl group. sphinxsai.com Cyclic voltammetry is a key technique used to study the electrochemical behavior of such substrates and to determine optimal conditions for electrolysis. sphinxsai.com

Conversely, the benzylic position is prone to anodic oxidation. bris.ac.uk This process can generate a benzylic cation, which can then be trapped by various nucleophiles. bris.ac.uk For example, electrochemical oxidation of benzyl alcohols to benzaldehydes has been achieved with good yields. mdpi.com In the case of this compound, this could lead to further functionalization at the benzylic carbon or cleavage of the benzyl group.

The electrochemical oxidation of cyclohexanol (B46403) has been shown to yield ring-opened products like 6-hydroxyhexanoic acid and 6-oxohexanoic acid, which are precursors to this compound. acs.org This suggests that under certain electrochemical conditions, the ester could potentially be cleaved and the hexanoate backbone could undergo further oxidation.

The table below outlines the expected electrochemical transformations of this compound.

| Electrode | Reaction Type | Potential Products |

| Cathode | Reduction | Benzyl 6-hydroxyhexanoate |

| Anode | Oxidation | Benzoic acid, 6-oxohexanoic acid |

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetics of the oxidation of benzyl alcohol by various oxidizing agents have been studied, revealing first-order dependence on both the substrate and the oxidant. orientjchem.org Such studies often show that electron-releasing substituents on the benzene (B151609) ring accelerate the reaction, while electron-withdrawing groups have a retarding effect. orientjchem.org This is consistent with the development of a positive charge at the benzylic carbon in the transition state.

In the oxidation of benzyl para-chlorophenyl ketone, it was found that the reaction proceeds through the formation of short chains, with non-peroxide products forming via the recombination of α-ketoperoxyl radicals. researchgate.net The decomposition of hydroperoxide intermediates can lead to self-acceleration of the process. researchgate.net

The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). For radical reactions, bond dissociation energies (BDEs) are a key thermodynamic parameter. The C-H bond at the benzylic position and the α-position to the ketone in this compound are expected to have lower BDEs compared to other C-H bonds in the molecule, making them more susceptible to radical attack.

The following table provides a qualitative summary of kinetic and thermodynamic considerations for reactions of this compound.

| Reaction Type | Kinetic Influences | Thermodynamic Considerations |

| Benzylic Oxidation | Substituents on the aromatic ring, nature of the oxidant. | Stability of the benzylic carbocation/radical intermediate. |

| Ketone Reduction | Steric hindrance around the carbonyl, nature of the reducing agent. | Relative stability of the ketone versus the alcohol. |

| Enzymatic Reactions | pH, temperature, enzyme and substrate concentrations. | Equilibrium position of the catalyzed reaction. |

Derivatization and Analogue Design

Structural Modifications at the Benzyl (B1604629) Moiety and Hexanoate (B1226103) Chain

Modifications to Benzyl 6-oxohexanoate (B1234620) and related structures can be systematically introduced at both the benzyl group and the hexanoate backbone. The benzyl group can be substituted on the aromatic ring or replaced entirely, while the hexanoate chain offers the ketone and the carbon backbone for functionalization.

Research into related compounds illustrates common modification strategies. For instance, the hydroxyl group of Benzyl 6-hydroxyhexanoate (B1236181), a reduced analogue, is a key site for nucleophilic substitution, such as in glycosylation reactions where it reacts with thiophenol derivatives. The ketone group in Benzyl 6-oxohexanoate itself is more susceptible to nucleophilic attack compared to the ester.

Further derivatization strategies can be seen in related structures where the hexanoate chain is altered. In the synthesis of (S)-tert-butyl 6-benzyloxy-5-hydroxy-3-oxohexanoate, the process starts from R-epichlorohydrin, introducing a hydroxyl group at the 5-position of the hexanoate chain. researchgate.net Additionally, amino groups can be introduced, as seen in (S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid, which incorporates a protected amine at the alpha-position (C2) of the hexanoate chain. vulcanchem.com These examples highlight the potential for creating a wide array of analogues by introducing hydroxyl, amino, and other functional groups at various positions along the aliphatic chain.

Table 1: Examples of Structural Modifications on Related Benzyl Oxohexanoate Scaffolds

| Original Compound/Scaffold | Modification Site | Type of Modification | Resulting Structure/Derivative | Reference |

|---|---|---|---|---|

| Benzyl 6-hydroxyhexanoate | C6-Hydroxyl group | Nucleophilic Substitution | Functionalized monosaccharides | |

| R-epichlorohydrin (starting material) | Hexanoate backbone precursor | Multi-step synthesis | (S)-tert-butyl 6-benzyloxy-5-hydroxy-3-oxohexanoate | researchgate.net |

| Hexanoic acid scaffold | C2-Position | Introduction of protected amino group | (S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid | vulcanchem.com |

| Capsaicin/Dihydrocapsaicin | Benzylamino moiety | Bromination and silylation | Methyl-6-(2-bromo-4-(tert-butyldimethyl-silyloxy)-5-methoxybenzylamino)-6-oxohexanoate | thaiscience.info |

Synthesis of Functionalized Oxo-Hexanoate Derivatives and Conjugates

The reactivity of the oxo-hexanoate skeleton is leveraged in various multi-component reactions to build complex molecular architectures and conjugates. These reactions often utilize the ketone and ester functionalities to create heterocyclic systems or other densely functionalized molecules.

One notable example is the synthesis of 3,4-disubstituted isoxazol-5(4H)-one heterocycles. mdpi.comresearchgate.net This is achieved through a one-pot, three-component reaction involving a β-keto ester like ethyl 3-oxohexanoate (B1246410), hydroxylamine (B1172632) hydrochloride, and various aldehydes. mdpi.comresearchgate.net The reaction proceeds efficiently in water, an environmentally benign solvent, catalyzed by amine-functionalized cellulose. mdpi.comresearchgate.net This method allows for the incorporation of diverse aldehyde components, leading to a library of isoxazolone derivatives. mdpi.com

Another advanced application is the use of d-fructose-6-phosphate aldolase (B8822740) (EcFSA) in biocatalytic routes to produce chiral 2,3-dihydroxy-1,4-diketones. acs.org These synthons can be further transformed through enzymatic transamination to create densely functionalized and homochiral 1-pyrrolines and, subsequently, tetrasubstituted pyrrolidines. acs.org This chemoenzymatic cascade demonstrates how the core structure can be elaborated into complex, stereochemically defined nitrogen-containing heterocycles. acs.org

Table 2: Synthesis of Functionalized Derivatives from Oxo-Hexanoates

| Oxo-Hexanoate Precursor | Reaction Type | Key Reagents | Product Class | Reference |

|---|---|---|---|---|

| Ethyl 3-oxohexanoate | Three-component reaction | Hydroxylamine hydrochloride, Aryl/heteroaryl aldehydes, Amine-functionalized cellulose | 3,4-disubstituted isoxazol-5(4H)-ones | mdpi.comresearchgate.net |

| Glyoxal substrates (related dicarbonyls) | Chemoenzymatic cascade (Aldol addition and transamination) | d-fructose-6-phosphate aldolase (EcFSA), Transaminase | Densely functionalized pyrrolidines | acs.org |

Preparation of Macrocyclic and Polymeric Derivatives (e.g., Functionalized Polycaprolactones from 6-oxohexanoic acid)

The precursor molecule, 6-oxohexanoic acid, is a key monomer for synthesizing functionalized polycaprolactones (PCLs), a class of biodegradable and biocompatible polymers with significant potential in biomedical applications. researchgate.net A highly effective method for this is the Passerini multicomponent polymerization (P-MCP). researchgate.netresearchgate.net

This strategy involves the room temperature polymerization of 6-oxohexanoic acid with various isocyanides. researchgate.netresearchgate.net The Passerini reaction creates PCL analogues where tunable amide-linked side groups are attached at the epsilon-position of the polymer backbone. researchgate.net By selecting different isocyanides, researchers can introduce a range of functionalities, including alkyl, aryl, and groups containing alkene or alkyne handles for further post-polymerization modification. researchgate.netresearchgate.net For example, a polymer bearing pendent alkene groups was successfully modified with glucose via a thiol-ene click reaction, demonstrating the versatility of this platform. researchgate.netresearchgate.net

Furthermore, copolymerization of 6-oxohexanoic acid with a mixture of different isocyanides allows for the production of copolymers with finely tuned and adjustable properties. researchgate.netresearchgate.net Beyond PCLs, other macrocyclic structures can be synthesized through polycondensation reactions. For example, macrocyclic and polymeric imines have been obtained from the reaction of dicarboxylic acid derivatives with diamines, which can be subsequently oxidized to form polyoxaziridines. nih.gov

Table 3: Functional Polycaprolactone (PCL) Analogues from 6-Oxohexanoic Acid via Passerini Polymerization

| Isocyanide Monomer | Pendent Group Functionality | Resulting Polymer | Reference |

|---|---|---|---|

| tert-butyl isocyanide | Alkyl (tert-butyl) | P1 | researchgate.netresearchgate.net |

| 2,6-dimethylphenyl isocyanide | Aromatic | P2 | researchgate.net |

| mOEG4 isocyanide | Oligo(ethylene glycol) | P3 | researchgate.net |

| 5-isocyanopent-1-ene | Alkene | P4 | researchgate.netresearchgate.net |

| 5-isocyanopent-1-yne | Alkyne | P5 | researchgate.netresearchgate.net |

Advanced Spectroscopic and Analytical Research Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Benzyl (B1604629) 6-oxohexanoate (B1234620). Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. rsc.orgcopernicus.orgrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, benzyl 6-hydroxyhexanoate (B1236181), shows characteristic signals that can be extrapolated to predict the spectrum of Benzyl 6-oxohexanoate. rsc.org For instance, the aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.20-7.40 ppm. rsc.org The benzylic protons (CH₂) attached to the ester oxygen are expected around δ 5.11 ppm. rsc.org The methylene (B1212753) protons of the hexanoate (B1226103) chain would exhibit distinct chemical shifts and coupling patterns based on their proximity to the ester and keto groups. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the ester group resonating around δ 173.6 ppm and the ketone carbonyl appearing at a more downfield position. rsc.org The carbons of the benzyl group would be observed in the aromatic region (approximately δ 128-136 ppm), while the benzylic carbon would be around δ 66.1 ppm. rsc.org The aliphatic carbons of the hexanoate chain would have signals in the upfield region. rsc.org

Advanced NMR Techniques: For more complex structural problems and for detailed conformational analysis, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. ipb.ptresearchgate.net These experiments establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. This allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the precise structure of this compound.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be employed to investigate the spatial proximity of different protons within the molecule, providing insights into its preferred conformation in solution. mdpi.comresearchgate.net By observing which protons show an NOE, it is possible to deduce the three-dimensional arrangement of the molecule, including the orientation of the benzyl group relative to the hexanoate chain. mdpi.comfrontiersin.orgnih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl-CH₂ | ~5.1 | ~66 |

| Benzyl-Aromatic CH | ~7.3 | ~128-136 |

| Ester C=O | - | ~173 |

| Ketone C=O | - | >200 |

| Aliphatic CH₂ (α to ester) | ~2.3 | ~34 |

| Aliphatic CH₂ (α to ketone) | ~2.5 | ~42 |

| Other Aliphatic CH₂ | ~1.4-1.7 | ~24-25 |

Mass Spectrometry (MS) for Reaction Pathway Delineation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its fragmentation patterns. This information is crucial for confirming the identity of the compound and can provide insights into reaction pathways.

Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of esters often involves cleavage of the bond adjacent to the carbonyl group. libretexts.orglibretexts.org For this compound, characteristic fragmentation pathways would include:

Loss of the benzyloxy group (-OCH₂Ph): This would lead to the formation of an acylium ion.

Loss of the benzyl group (-CH₂Ph): This would result in a protonated carboxylic acid fragment.

McLafferty rearrangement: If applicable, this rearrangement could lead to the loss of a neutral alkene molecule. libretexts.org

Cleavage of the hexanoate chain: Fragmentation can occur at various points along the aliphatic chain, leading to a series of smaller fragment ions. youtube.com

The precise masses of the molecular ion and fragment ions, as determined by high-resolution mass spectrometry (HRMS), can be used to confirm the elemental composition of each species. This data is instrumental in verifying the structure of this compound and can help in identifying byproducts and intermediates in its synthesis, thereby delineating the reaction pathway. researchgate.net

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

| [M]⁺ | 234.12 | Molecular Ion |

| [M - OCH₂Ph]⁺ | 127.08 | Acylium ion |

| [M - CH₂Ph]⁺ | 143.07 | Protonated 6-oxohexanoic acid |

| [C₇H₇]⁺ | 91.05 | Tropylium ion (from benzyl group) |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and conformation. wikipedia.org If a suitable single crystal of this compound can be grown, this technique can precisely measure bond lengths, bond angles, and torsion angles. researchgate.net

This would allow for the unambiguous determination of the conformation of the hexanoate chain and the spatial orientation of the benzyl group relative to the rest of the molecule. usm.edu For chiral molecules, X-ray crystallography can establish the absolute configuration (R or S) of each stereocenter. wikipedia.org While this compound itself is not chiral, this technique would be invaluable for derivatives that are. The detailed structural information obtained from X-ray crystallography serves as a benchmark for computational models and for understanding the molecule's physical and chemical properties.

In-Situ Spectroscopic Techniques for Monitoring Reaction Intermediates

In-situ spectroscopic techniques, such as Fourier-transform infrared (FT-IR) spectroscopy and Raman spectroscopy, allow for the real-time monitoring of chemical reactions. nih.govrsc.org By observing changes in the vibrational spectra as the reaction proceeds, it is possible to identify and track the concentrations of reactants, products, and even short-lived reaction intermediates. nih.govnih.gov

For the synthesis of this compound, in-situ FT-IR could be used to monitor the disappearance of the starting materials (e.g., the hydroxyl group of benzyl alcohol and the carboxyl group of 6-oxohexanoic acid) and the appearance of the characteristic ester carbonyl stretch of the product. Any transient species with distinct vibrational signatures could also be detected, providing valuable mechanistic insights into the reaction pathway. nih.gov

Chromatographic Methodologies for Separation, Isolation, and Purity Assessment in Complex Synthetic Mixtures

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound from synthetic reaction mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative separations. sielc.comhelixchrom.comnih.govhelixchrom.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing the purity of this compound. sielc.comjocpr.com The retention time of the compound would be characteristic, and the peak area can be used for quantification.

Gas Chromatography (GC): GC is another powerful technique for separating and analyzing volatile compounds. researchgate.netjmchemsci.comgcms.cz When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a mixture. rsc.org A GC-MS method could be developed to assess the purity of this compound and to identify any volatile impurities. rsc.org

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. rsc.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the separation of the product from the starting materials and any byproducts can be visualized. rsc.org

These chromatographic methods are crucial for ensuring the quality and purity of synthesized this compound, which is a prerequisite for any further studies or applications.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of benzyl (B1604629) 6-oxohexanoate (B1234620). By solving approximations of the Schrödinger equation, DFT can determine the distribution of electrons within the molecule, which governs its chemical behavior.

Detailed research findings indicate that various DFT functionals and basis sets are employed to study related molecular systems, providing a framework for analyzing benzyl 6-oxohexanoate. researchgate.net For instance, hybrid functionals like B3LYP, B3P86, and PBE1PBE, as well as more modern functionals like M06-2X and ωB97XD, are often paired with basis sets such as 6-311G** or def2-TZVP to achieve a balance between computational cost and accuracy. researchgate.net Such calculations yield fundamental electronic properties. Some properties computed by DFT, like bond lengths and angles, have been shown to be in good agreement with experimental values for similar structures. researchgate.net

Key electronic descriptors that can be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, calculations of Mulliken or Natural Bond Orbital (NBO) charges can reveal the electrophilic and nucleophilic sites within the molecule. For this compound, the carbonyl carbon of the aldehyde and the ester group are expected to be primary electrophilic centers, while the oxygen atoms are nucleophilic. Bond dissociation energies (BDEs) can also be computed to predict which chemical bonds are most likely to break during a reaction. researchgate.net

| Computational Parameter | Significance for this compound | Representative DFT Methodologies |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | B3LYP/6-311G, M06-2X/def2-TZVP |

| Mulliken/NBO Charges | Identifies electrophilic (e.g., C=O carbons) and nucleophilic (e.g., O atoms) sites. | B3LYP/6-311G, ωB97XD/6-311G |

| Molecular Electrostatic Potential (MEP) | Maps regions of positive and negative electrostatic potential, predicting sites for nucleophilic and electrophilic attack. | B3LYP/6-31G(d,p) |

| Bond Dissociation Energy (BDE) | Predicts the weakest bond and likely fragmentation pathways in reactions. | CBS-Q, B3P86/6-311G |

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful asset for mapping the detailed pathways of chemical reactions involving this compound. By calculating the potential energy surface, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and a transition state defines the activation energy, which determines the reaction rate.

For example, a plausible reaction for this molecule is the oxidation of its precursor, benzyl 6-hydroxyhexanoate (B1236181). Computational studies on the oxidation of 6-hydroxyhexanoic acid to 6-oxohexanoic acid have shown that DFT can delineate multi-step reaction pathways, including the roles of oxidizing species like hydroxyl radicals. researchgate.net Similarly, the mechanism of hydrolysis of the benzyl ester group can be investigated. DFT simulations can predict the transition states and activation energies for such reactions, which can then be validated against experimental kinetic data. Quantum chemical modeling has also been used to support kinetic experiments in elucidating the reaction mechanism for the formation of related 5-oxo-hexanoate esters. chalmers.se

| Stage of Mechanistic Study | Computational Task | Information Gained |

| 1. Reactant/Product Optimization | Locate the minimum energy geometry of reactants and products. | Provides the overall thermodynamics (reaction energy). |

| 2. Transition State (TS) Search | Use algorithms (e.g., QST2/QST3, Berny optimization) to find the saddle point on the potential energy surface. | Determines the structure of the transition state. |

| 3. Frequency Calculation | Calculate vibrational frequencies for all stationary points. | Confirms minima (zero imaginary frequencies) and TS (one imaginary frequency) and provides zero-point vibrational energy (ZPVE) corrections. |

| 4. Intrinsic Reaction Coordinate (IRC) | Follow the reaction path downhill from the TS. | Confirms that the identified TS connects the desired reactants and products. |

| 5. Activation Energy Calculation | Calculate the energy difference between the TS and reactants. | Predicts the kinetic feasibility and rate of the reaction. |

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a primary tool for exploring the conformational landscape of flexible molecules. nih.govmun.ca In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion, governed by a molecular mechanics force field (e.g., CHARMM, AMBER). researchgate.net These simulations can reveal how the molecule folds and flexes at a given temperature. nih.gov For complex systems, enhanced sampling techniques like Replica-Exchange Molecular Dynamics (REMD) can be used to overcome local energy minima and sample a wider range of conformations. mun.ca The resulting trajectory can be analyzed using clustering methods to identify the most populated (and thus most probable) conformational states. mun.ca

| Simulation Parameter | Typical Value/Choice | Purpose |

| Force Field | CHARMM36, AMBER, GROMOS | Defines the potential energy function for atomic interactions. researchgate.net |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit (e.g., GBIS) | Represents the solvent environment, which affects conformation. mun.ca |

| Temperature | 300 K (or higher for accelerated dynamics) | Controls the kinetic energy of the system. researchgate.net |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The duration of the simulation, which must be long enough to sample relevant motions. mdpi.com |

| Integration Time Step | 1-2 femtoseconds (fs) | The time interval for solving the equations of motion. nih.gov |

Prediction of Spectroscopic Parameters for Structural Assignment

Computational chemistry offers methods to predict spectroscopic data, which is invaluable for the structural elucidation of newly synthesized compounds like this compound. Comparing predicted spectra with experimental results provides a robust method for structural verification.

DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy. biointerfaceresearch.com Discrepancies between predicted and observed shifts can help assign complex spectra or even revise a proposed structure. Similarly, by calculating the second derivatives of energy with respect to atomic positions (the Hessian matrix), vibrational frequencies corresponding to infrared (IR) absorption bands can be predicted. researchgate.net While there's often a systematic error in calculated frequencies, they can be scaled to provide excellent agreement with experimental IR spectra.

| Spectroscopic Data | Key Feature in this compound | Typical Computational Method |

| ¹³C NMR Chemical Shift | Carbonyl carbons (aldehyde ~200 ppm, ester ~173 ppm), benzylic carbon (~66 ppm), aromatic carbons (128-136 ppm). | DFT (GIAO method) |

| ¹H NMR Chemical Shift | Aldehyde proton (~9.8 ppm), benzylic protons (~5.1 ppm), aromatic protons (~7.3 ppm). | DFT (GIAO method) |

| IR Frequencies | C=O stretching vibrations for aldehyde (~1725 cm⁻¹) and ester (~1735 cm⁻¹), C-O stretching, aromatic C-H stretching. | DFT (Frequency Calculation) |

| Mass Spectrometry | Fragmentation patterns (e.g., loss of benzyl or benzyloxy group). | Not typically predicted by quantum methods, but reaction mechanism studies can suggest likely fragmentation pathways. |

In Silico Screening for Enzyme-Substrate Interactions and Binding Affinity

Understanding how this compound interacts with biological targets, such as enzymes, is crucial for applications in biochemistry and medicinal chemistry. In silico techniques like molecular docking and MD simulations are central to predicting these interactions. frontiersin.org

Molecular docking is a computational method that predicts the preferred orientation of a ligand (this compound) when bound to a receptor (an enzyme) to form a stable complex. thaiscience.info Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions). This can identify key amino acid residues in the enzyme's active site that are critical for binding. For a molecule with a ketone/aldehyde group, enzymes like alcohol dehydrogenases (ADHs) or other oxidoreductases are relevant targets. frontiersin.org

Following docking, MD simulations of the enzyme-ligand complex can be performed to assess the stability of the predicted binding pose and to calculate the binding free energy, which is a more rigorous predictor of binding affinity. researchgate.net Furthermore, computational approaches can be used in a predictive manner to engineer enzymes with improved activity or stability for a specific substrate. qub.ac.uk

| In Silico Step | Description | Objective |

| 1. Target Preparation | Obtain and prepare the 3D structure of the target enzyme (e.g., from PDB), adding hydrogens and assigning charges. | Create a realistic model of the enzyme's active site. |

| 2. Ligand Preparation | Generate a low-energy 3D conformation of this compound. | Prepare the ligand for docking. |

| 3. Molecular Docking | Place the ligand into the enzyme's active site and sample various orientations and conformations. | Predict the most likely binding mode. |

| 4. Scoring | Evaluate and rank the generated poses using a scoring function. | Identify the pose with the most favorable predicted interactions. |

| 5. Binding Free Energy Calculation | Use methods like MM/PBSA or MM/GBSA on MD simulation trajectories of the complex. | Provide a quantitative estimate of the binding affinity. nih.gov |

| 6. Interaction Analysis | Analyze the specific hydrogen bonds, hydrophobic contacts, and other interactions between the ligand and enzyme residues. | Understand the molecular basis of binding. |

Role As a Key Intermediate in Complex Organic Synthesis

Precursor in Natural Product Total Synthesis

While direct utilization of Benzyl (B1604629) 6-oxohexanoate (B1234620) in the total synthesis of natural products is not extensively documented, its structural precursor, monobenzyl adipate (B1204190) (6-(benzyloxy)-6-oxohexanoic acid), is employed in the synthesis of complex biological molecules. For instance, derivatives of this C6 mono-ester backbone are utilized in the synthesis of biotin (B1667282) (Vitamin H). google.comgoogle.comgoogleapis.com In one synthetic approach to d,l-biotin, a "monobenzyl-biotin" derivative is subjected to a reduction using sodium in liquid ammonia (B1221849) to yield the final product. google.com The biosynthesis of biotin also relies on a C7 dicarboxylic acid precursor, pimelic acid, which is assembled via a modified fatty acid pathway, underscoring the relevance of dicarboxylic acid monoesters in accessing these types of natural product structures. nih.govnih.gov The structural features of Benzyl 6-oxohexanoate make it a promising, though less common, starting material for generating fragments and analogues of such natural products.

Building Block for Pharmaceutical Intermediates

The application of this compound as a versatile building block is well-established in the synthesis of complex pharmaceutical intermediates. Its aldehyde functional group is particularly useful for introducing the C6 chain into larger molecules through reactions like reductive amination.

A notable application is in the synthesis of novel azithromycin (B1666446) derivatives intended for anticancer therapies. google.comgoogleapis.com In a specific example, this compound is reacted with N-desmethyl-azithromycin in the presence of a reducing agent, sodium cyanoborohydride (NaBH3CN), and acetic acid. This reaction results in the formation of a new derivative where the hexanoate (B1226103) chain is appended to the nitrogen of the desmethyl-azithromycin macrocycle. googleapis.com

Reductive Amination for Azithromycin Derivative Synthesis

| Reactant 1 | Reactant 2 | Reagents | Application | Ref |

|---|---|---|---|---|

| N-desmethyl-azithromycin | This compound | NaBH3CN, CH3COOH, DMF | Anticancer Agents | googleapis.com |

Similarly, this compound is a key intermediate in the development of glucose-responsive insulin (B600854) conjugates for diabetes treatment. google.com In a patented process, the compound undergoes reductive amination with a linker molecule using sodium triacetoxyborohydride (B8407120) as the reducing agent. This step effectively incorporates the benzyl-protected carboxylic acid moiety, which is later deprotected to allow for further conjugation. google.com

The utility of the parent structure is further demonstrated by the use of monobenzyl adipate in creating penam (B1241934) sulfone β-lactamase inhibitors and derivatives of adenosine (B11128) antagonists, highlighting the importance of this chemical scaffold in medicinal chemistry. nih.govplos.org

Utilization in the Synthesis of Functional Materials Precursors

This compound serves as a protected precursor to 6-oxohexanoic acid, a valuable monomer in the synthesis of advanced functional materials, particularly biodegradable polymers. tandfonline.com 6-Oxohexanoic acid is a key component in a novel method for producing functional polycaprolactones (PCLs) through Passerini multicomponent polymerization (P-MCP). researchgate.netacs.org

This "AB + C" polymerization process involves the reaction of 6-oxohexanoic acid (an AB-type monomer containing both a ketone and a carboxylic acid) with various isocyanides (the C monomer). acs.org This method allows for the creation of PCL analogues with diverse pendant groups attached at the epsilon-position of the polymer backbone, enabling the tuning of material properties like crystallinity, hydrophilicity, and degradation behavior. researchgate.nettandfonline.com

The synthesis of the 6-oxohexanoic acid monomer itself can be challenging and expensive. researchgate.net Therefore, this compound acts as a stable, storable precursor. The benzyl protecting group can be cleanly removed via hydrogenolysis to generate the required 6-oxohexanoic acid just prior to its use in polymerization, ensuring a supply of the high-purity monomer necessary for producing high molecular weight polymers. acs.org

Polymerization with 6-Oxohexanoic Acid

| Polymerization Type | Monomers | Resulting Polymer | Application | Ref |

|---|---|---|---|---|

| Passerini Multicomponent Polymerization | 6-Oxohexanoic acid, various isocyanides | Functional Polycaprolactone (PCL) Analogues | Biodegradable Materials, Biomedical Applications | researchgate.netacs.org |

Integration into Advanced Synthetic Cascades and Multistep Processes

The core structure of this compound, 6-oxohexanoic acid, is a pivotal intermediate in sophisticated enzymatic cascades designed for the green synthesis of valuable chemicals. One of the most significant examples is the one-pot, two-step enzymatic conversion of 6-aminocaproic acid (a precursor to Nylon-6) into adipic acid (a precursor to Nylon-6,6). researchgate.net

This cascade utilizes two distinct enzymes in a single reaction vessel:

Step 1: A 4-aminobutyrate aminotransferase mediates the conversion of 6-aminocaproic acid into the intermediate, 6-oxohexanoic acid.

Step 2: A 6-oxohexanoate dehydrogenase then oxidizes the 6-oxohexanoic acid to the final product, adipic acid. researchgate.net

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Strategies for Oxo-Hexanoates

The pursuit of green chemistry principles is a paramount objective in modern organic synthesis. For oxo-hexanoates like Benzyl (B1604629) 6-oxohexanoate (B1234620), future research will heavily focus on developing synthetic routes that are not only efficient in terms of yield but also environmentally benign.

Conventional synthesis methods for α-keto acids and their esters often depend on precious metals, high-pressure environments, and hazardous reagents, which carry significant environmental costs. mdpi.com A promising alternative lies in catalytic biomass conversion, which employs renewable feedstocks under milder conditions. mdpi.com For instance, the synthesis of 5-oxohexanoate (B1238966) has been achieved through a Michael addition reaction using acetone (B3395972) and acrylate (B77674) compounds with catalysts that have both acidic and basic centers, under relatively mild conditions, aligning with the principles of green chemistry. google.com

Biocatalysis presents another significant avenue for sustainable production. The use of immobilized lipases is being explored as a greener alternative for ester production in general, though challenges such as the high cost of biocatalysts and enzyme inhibition by short-chain acids and alcohols need to be addressed. mdpi.com Overcoming these hurdles is crucial for the industrial implementation of biocatalytic routes for short-chain esters. mdpi.com Furthermore, research into plant-derived eco-catalysts, produced from plants grown in nutrient-rich or contaminated soils, offers a novel strategy for sustainable synthesis. rsc.org These "phyto-catalysts" can be enriched with transition metals and support green chemistry by minimizing waste and promoting resource circularity. rsc.org

Future synthetic strategies will likely involve:

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scale-up compared to batch processes.

Alternative Solvents: The use of greener solvents, such as water or deep eutectic solvents, is being investigated to replace traditional volatile organic compounds.

Energy Efficiency: Methods like microwave irradiation and sonication are being explored to reduce reaction times and energy consumption. researchgate.net

Exploration of Novel Reactivity and Unconventional Transformations

Beyond improving existing synthetic methods, a significant area of future research involves discovering new ways in which oxo-hexanoates can react to form novel chemical structures. The functional groups present in Benzyl 6-oxohexanoate—the ketone and the ester—offer multiple sites for chemical modification.

Palladium-catalyzed chemistry has opened up new possibilities for β-keto esters. Palladium enolates, generated from allyl β-keto esters via decarboxylation, can undergo a variety of transformations including aldol (B89426) condensations, Michael additions, and reductive eliminations to provide α-allyl ketones. nih.govjst.go.jp These reactions expand the utility of β-keto esters beyond traditional alkylation and hydrolysis pathways. nih.govjst.go.jp

Another emerging area is photoredox catalysis, which uses light to initiate novel radical-based reactions under mild conditions. tesisenred.net This approach could enable previously inaccessible transformations of oxo-hexanoates. Furthermore, unconventional reactions, such as the DBU-catalyzed ring-opening and retro-Claisen fragmentation of dihydropyranones, provide a formal method for the Michael addition of acetone to α,β-unsaturated esters, yielding 5-oxo-hexanoates. chalmers.sesemanticscholar.org This protocol is highly modular and can produce a broad scope of products in good to excellent yields. semanticscholar.org

Future explorations in this domain will likely focus on:

Catalytic C-H Activation: Directly functionalizing the carbon-hydrogen bonds within the hexanoate (B1226103) chain would provide a highly atom-economical method for creating derivatives.

Enantioselective Transformations: Developing methods to control the stereochemistry during reactions is crucial for applications in pharmaceuticals and fine chemicals. Catalytic enantioselective methods for synthesizing related 1,4-dicarbonyl compounds are already being developed. nih.gov

Multi-component Reactions: Designing one-pot reactions where multiple starting materials combine to form complex oxo-hexanoate derivatives can significantly improve synthetic efficiency. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Reaction Design and Prediction

For the synthesis of esters, generative large language models (LLMs) are being developed to translate molecular structures (in SMILES notation) into detailed, step-by-step procedural texts. mdpi.comvdu.lt This technology could significantly enhance the efficiency of reaction planning and chemical synthesis. mdpi.comvdu.lt For instance, a fine-tuned FLAN-T5 model has shown considerable potential in predicting esterification procedures. mdpi.comvdu.lt

Machine learning models, such as artificial neural networks (ANN) and adaptive neuro-fuzzy inference systems (ANFIS), are also being used to model and optimize synthesis processes. acs.org These models can outperform traditional methods like response surface methodology (RSM) in predicting reaction yields and identifying optimal process variables. acs.org

Key future applications of AI in oxo-hexanoate chemistry include:

Retrosynthesis Planning: AI-driven tools can propose synthetic pathways for complex target molecules, breaking them down into simpler, commercially available starting materials. engineering.org.cn

Reaction Condition Optimization: ML algorithms can predict the best solvent, catalyst, temperature, and time for a given transformation, reducing the need for extensive experimental screening.

Discovery of Novel Reactivity: By learning the underlying principles of chemical reactivity, AI could potentially predict entirely new types of reactions and transformations for molecules like this compound.

Table 1: Comparison of AI/ML Models in Chemical Synthesis Prediction

| Model Type | Application | Key Finding/Performance Metric | Reference |

|---|---|---|---|

| FLAN-T5 (LLM) | Prediction of esterification procedures from SMILES notation | Achieved a BLEU score of 51.82, showing significant potential in enhancing reaction planning. | mdpi.com, vdu.lt |

| ANFIS (Adaptive Neuro-Fuzzy Inference System) | Modeling and optimization of methyl ester sulfonate synthesis | Superior to ANN and RSM with an R² of 0.9886 and lower mean square error. | acs.org |

| ANN (Artificial Neural Network) | Modeling and optimization of methyl ester sulfonate synthesis | More accurate than RSM but less so than ANFIS, with an R² of 0.9750. | acs.org |

| RSM (Response Surface Methodology) | Modeling and optimization of methyl ester sulfonate synthesis | Least efficient of the tested models with an R² of 0.9695. | acs.org |

Addressing Scale-Up Challenges for Industrial Academic Applications

The transition of a synthetic procedure from a laboratory flask to an industrial reactor is fraught with challenges. For oxo-hexanoates to be utilized in large-scale applications, these scale-up issues must be addressed. Challenges often involve reaction kinetics, heat transfer, mixing, and purification. scale-up.com

One of the prominent challenges in the large-scale production of esters is the separation and purification of the final product from complex reaction mixtures. macbeth-project.eu Techniques like crystallization and chromatography, while effective at the lab scale, can become expensive and inefficient at an industrial scale. macbeth-project.eu For specialty esters, developing cost-effective, large-scale separation techniques remains a significant hurdle. macbeth-project.eu

When biocatalytic methods are considered, the challenges are magnified. The high cost of immobilized enzymes and their potential for deactivation under industrial conditions are major constraints. mdpi.com Furthermore, the use of organic solvents in many enzymatic syntheses to improve stability and yield reduces volumetric productivity and adds recovery steps, increasing operational costs and environmental risks. mdpi.com

Key areas for future research in scale-up include:

Process Modeling: Using software like Dynochem to model reaction kinetics, heat transfer, and mixing can help predict and mitigate scale-up issues before they arise in the plant. scale-up.com

Continuous Manufacturing: Shifting from batch to continuous processing can offer better control over reaction parameters, improve consistency, and reduce capital costs.

Downstream Processing: Innovations in separation technology, such as advanced membrane filtration or more selective crystallization methods, are needed to improve the efficiency and sustainability of purification. macbeth-project.eu

Catalyst Stability and Reusability: For catalytic processes, developing robust catalysts that maintain high activity over many cycles is essential for economic viability on an industrial scale. mdpi.com

Design of Next-Generation Catalytic Systems for Oxo-Hexanoate Chemistry

The catalyst is often the heart of a chemical transformation, and the development of novel catalytic systems is a cornerstone of future research in oxo-hexanoate chemistry. The goal is to create catalysts that are more active, selective, stable, and sustainable than current options.

Heterogeneous catalysts are particularly attractive for industrial applications because they can be easily separated from the reaction mixture and reused. Niobium(V) oxide has been shown to be an efficient heterogeneous catalyst for the transesterification of β-keto esters with various alcohols, offering good conversion rates. researchgate.net Similarly, a Ru/NbOx catalyst has demonstrated high selectivity in the direct synthesis of methyl propionate, a key industrial ester, without the need for ligands or promoters. cardiff.ac.uk

In the realm of biocatalysis, protein engineering is a powerful tool for creating next-generation enzyme catalysts. For example, researchers have engineered P450 BM3 variants that show significantly boosted performance toward the oxidation of methyl hexanoate, a crucial step in producing hydroxy- and keto-fatty acid methyl esters. nih.gov These engineered enzymes can be used in whole-cell catalyst systems, which offer advantages like cofactor regeneration and increased enzyme stability. nih.gov

Future research in catalyst design will likely focus on:

Single-Atom Catalysis: Dispersing individual metal atoms on a support can maximize atom efficiency and lead to unique catalytic properties.

Nano-catalysts: The unique properties of nanomaterials can be harnessed to create highly active and selective catalysts for ester synthesis and functionalization.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, which is highly desirable for applications in pharmaceuticals and food chemistry to avoid metal contamination.

Table 2: Overview of Novel Catalytic Systems for Ester and Keto-Ester Synthesis

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Niobium(V) Oxide | Transesterification of β-keto esters | Efficient, heterogeneous, good conversion rates. | researchgate.net |

| Engineered P450 BM3 (in whole cells) | Oxidation of methyl hexanoate | Biocatalytic, cofactor regeneration, increased enzyme stability, boosted performance. | nih.gov |

| Palladium Complexes | Reactions of allyl β-keto carboxylates | Enables novel transformations like aldol condensation and Michael addition under neutral conditions. | nih.gov, jst.go.jp |

| Ru/NbOx | Alkoxycarbonylation for ester synthesis | Heterogeneous, high selectivity (>98%), no need for ligands or promoters. | cardiff.ac.uk |

| K₂HPO₄ / NaHCO₃ / Amine Salts | Michael addition for 5-oxohexanoate synthesis | Bifunctional (acidic/basic centers), mild reaction conditions. | google.com |

| Plant-Derived Eco-Catalysts | Oxidation reactions | Sustainable, derived from renewable biomass, minimizes hazardous waste. | rsc.org |

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing Benzyl 6-oxohexanoate in laboratory settings?

Answer:

this compound is synthesized via esterification of 6-oxohexanoic acid with benzyl alcohol, typically using acid catalysis (e.g., concentrated sulfuric acid or p-toluenesulfonic acid). The reaction is refluxed in an anhydrous solvent (e.g., toluene) under inert conditions to prevent hydrolysis. Post-synthesis, purification involves solvent extraction, column chromatography, or recrystallization. Characterization requires: